molecular formula C18H23N3O3S2 B5284099 N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE

N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE

Cat. No.: B5284099
M. Wt: 393.5 g/mol
InChI Key: ZRXAPLLMGHKBJL-UHFFFAOYSA-N
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Description

N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE is a complex organic compound that features an adamantane moiety linked to a benzothiadiazole sulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE typically involves multiple steps. One common method begins with the preparation of the adamantane derivative, which is then reacted with benzothiadiazole sulfonamide under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like copper (II) acetate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism by which N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The pathways involved often include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    N-(1-ADAMANTYL)-2-CHLOROACETAMIDE: Similar in structure but with different functional groups.

    N-(1-ADAMANTYL)-2-FLUOROANILINE: Contains a fluorine atom instead of the benzothiadiazole moiety.

    N-(1-ADAMANTYL)-2-(NAPHTHALEN-2-YLOXY)ACETAMIDE: Features a naphthalene ring instead of the benzothiadiazole.

Uniqueness

N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDE is unique due to its combination of the adamantane and benzothiadiazole sulfonamide structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[2-(1-adamantyloxy)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S2/c22-26(23,16-3-1-2-15-17(16)21-25-20-15)19-4-5-24-18-9-12-6-13(10-18)8-14(7-12)11-18/h1-3,12-14,19H,4-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRXAPLLMGHKBJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)OCCNS(=O)(=O)C4=CC=CC5=NSN=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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